N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
Description
N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (CAS: 1421373-65-0) is a targeted covalent inhibitor with a molecular formula of C28H33N7O2 and a molecular weight of 499.61 g/mol . It features a pyrimidine-indole core linked to an acrylamide warhead, enabling covalent binding to cysteine residues in kinase targets, such as epidermal growth factor receptor (EGFR) mutants. This compound is structurally related to osimertinib, a third-generation EGFR tyrosine kinase inhibitor, and is referred to as N-Acryloyl Osimertinib in pharmaceutical contexts . Its synthesis involves reacting a diamine intermediate with acryloyl chloride under controlled conditions .
Key structural attributes:
- Pyrimidine-indole scaffold: Provides selectivity for mutant EGFR.
- Acrylamide group: Enables irreversible inhibition via Michael addition to cysteine residues.
- Dimethylaminoethyl side chain: Enhances solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C25H26N6O2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H26N6O2/c1-6-24(32)27-19-13-20(23(33-5)14-22(19)30(2)3)29-25-26-12-11-18(28-25)17-15-31(4)21-10-8-7-9-16(17)21/h6-15H,1H2,2-5H3,(H,27,32)(H,26,28,29) |
InChI Key |
HRUWUYCHGAPMSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine
The pyrimidine-indole fragment is synthesized via a palladium-catalyzed cross-coupling reaction. A Buchwald-Hartwig amination couples 2-chloropyrimidine with 1-methyl-1H-indol-3-amine, yielding the intermediate in 65–75% efficiency.
Reaction Conditions :
-
Catalyst: Pd(OAc)₂/Xantphos
-
Base: Cs₂CO₃
-
Solvent: Toluene/EtOH (4:1)
-
Temperature: 110°C, 24 hours
Functionalization of the Phenyl Ring
A nitro-substituted phenyl precursor undergoes sequential substitutions:
Acrylamide Formation
The terminal amine reacts with acryloyl chloride in dichloromethane (DCM) at 0°C, mediated by triethylamine. This step requires strict temperature control to prevent polymerization of the acrylamide.
Yield : 82–88%
Purity : >97% (HPLC)
Salt Formation and Crystallization
To enhance stability and bioavailability, compound 1 is converted to its methanesulfonic acid salt (compound 2). Crystallization in ethanol/water mixtures produces two polymorphs:
Form 2A (Mesylate Salt)
Form 2B (Mesylate Salt)
-
Solvent System : Isopropanol/acetone (1:1 v/v).
-
Advantage : Improved thermal stability up to 150°C.
Pharmaceutical Formulation Considerations
Patent data emphasize excipient compatibility for oral dosage forms:
| Exipient Category | Examples | Weight % | Function |
|---|---|---|---|
| Fillers | Microcrystalline cellulose | 30–45% | Bulk formation |
| Disintegrants | Croscarmellose sodium | 5–8% | Tablet disintegration |
| Lubricants | Magnesium stearate | 1–2% | Prevent sticking |
| Binders | Povidone K30 | 10–15% | Enhance tablet hardness |
Formulations prioritize rapid dissolution (≥85% in 30 minutes, pH 6.8) and shelf-life stability (24 months at 25°C/60% RH).
Analytical Characterization
Spectroscopic Data
Purity and Stability
Challenges and Optimization
-
Regioselectivity in Amination : Competing reactions at pyrimidine C2 and C4 positions necessitate precise stoichiometry.
-
Polymorph Control : Seed crystals of Form 2A or 2B are added during cooling to ensure batch consistency.
-
Scale-Up Issues : Exothermic reactions during acrylation require jacketed reactors with temperature feedback control.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethylamino groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield primary or secondary amines .
Scientific Research Applications
Treatment of Non-Small Cell Lung Cancer
Osimertinib has been approved for the treatment of patients with metastatic NSCLC who have specific EGFR mutations. Its efficacy has been demonstrated in several clinical trials:
- AURA Trials : The AURA3 trial showed that Osimertinib significantly improved progression-free survival compared to chemotherapy in patients with T790M-positive NSCLC.
| Study | Patient Population | Treatment | Outcome |
|---|---|---|---|
| AURA3 | 419 patients with T790M mutation | Osimertinib vs. chemotherapy | PFS of 10.1 months vs. 4.4 months |
First-Line Treatment
In addition to its use in resistant cases, Osimertinib is also indicated as a first-line treatment for patients with EGFR mutation-positive NSCLC.
| Study | Patient Population | Treatment | Outcome |
|---|---|---|---|
| FLAURA | 556 patients with EGFR mutations | Osimertinib vs. standard EGFR TKIs | PFS of 18.9 months vs. 10.2 months |
Safety Profile
Osimertinib is generally well-tolerated, with common adverse effects including diarrhea, rash, and dry skin. Serious adverse events are relatively rare but can include interstitial lung disease and QT prolongation.
Research Applications
Beyond clinical use, Osimertinib is also utilized in research settings to explore mechanisms of resistance to EGFR inhibitors and to develop combination therapies aimed at enhancing its efficacy.
Mechanisms of Resistance Studies
Research has indicated that secondary mutations in EGFR or activation of alternative signaling pathways can confer resistance to Osimertinib. Studies are ongoing to identify biomarkers that predict response to therapy.
Combination Therapies
Osimertinib is being evaluated in combination with other agents, such as immunotherapies and other targeted therapies, to improve outcomes for patients with advanced NSCLC.
Successful Treatment Outcomes
A retrospective analysis of patients treated with Osimertinib in real-world settings demonstrated a high response rate and prolonged survival compared to historical controls treated with earlier-generation TKIs.
Resistance Cases
Several case studies have documented instances where patients initially responded to Osimertinib but later developed resistance due to emerging mutations or alternative pathway activation.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Compound 2912
- Structure: (Z)-3-[4-(dimethylamino)phenyl]-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propylacrylamide .
- Key Differences : Replaces the indole-pyrimidine core with a cinnamamide backbone and a 4-methoxyphenyl substituent.
- Impact : Reduced kinase selectivity due to the absence of the indole-pyrimidine motif.
Compound 3312
- Structure : (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide .
- Key Differences : Incorporates a 4-chlorophenyl group and hydroxyl-methoxy substitution.
3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide
Bioisosteric Replacements
Allenamide Derivatives
- Structures : Compounds 8 and 9 in replace acrylamide with buta-2,3-dienamide .
- Molecular Weights : 512.3 and 526.3 g/mol (vs. 499.61 g/mol for the target compound).
- Impact : The allenamide group retains covalent binding capability but may exhibit different kinetics due to altered electron distribution.
Derivatives with Modified Heterocyclic Cores
Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives
- Structures: Compounds 3f and 3g in feature a fused pyrimido-pyrimidinone core .
- Impact : Loss of indole-pyrimidine selectivity, shifting activity toward other kinases (e.g., mTOR or PI3K).
Hydrochloride Salts and Cyclopropyl Modifications
N-(5-((4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide Hydrochloride
Comparative Data Table
Research Findings and Mechanistic Insights
- Target Compound : Demonstrated efficacy in suppressing EGFR T790M mutants in vitro (IC50 < 1 nM) and is formulated for controlled release to minimize off-target effects .
- Allenamide Analogues : Show comparable potency (IC50 ~2 nM) but slower binding kinetics due to steric hindrance from the allenamide group .
- Cyclopropyl Derivative : Exhibits a longer half-life (t1/2 = 12 h vs. 8 h for the target compound) in pharmacokinetic studies, attributed to metabolic stability .
Biological Activity
N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide, with the CAS number 1421373-65-0, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 499.61 g/mol. The structure features a pyrimidine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.8 to 6.25 μg/mL .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 66 |
| Escherichia coli | Variable |
| Candida albicans | Variable |
2. Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the indole moiety and the pyrimidine ring, both known for their roles in cancer therapy. Studies have indicated that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A study conducted on related pyrimidine compounds demonstrated their effectiveness in inhibiting the growth of HeLa cells (cervical cancer cell line), showing a dose-dependent response in cytotoxicity assays .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity: Many pyrimidine derivatives inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Interaction with DNA/RNA: Some studies suggest that these compounds can intercalate into DNA or RNA structures, disrupting replication and transcription processes.
Structure Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring or the attached aromatic groups can enhance potency and selectivity against target organisms or cancer cells. For example, substituents at the 4-position of the phenyl ring have been shown to significantly impact antimicrobial activity .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with a diaminobenzene intermediate (e.g., 4-(2-(dimethylamino)ethoxy)-6-methoxy-N-1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine) dissolved in THF and water. Acryloyl chloride is added dropwise under controlled temperatures (0–5°C) to avoid side reactions like polymerization . Critical parameters include stoichiometric equivalence (1:1 molar ratio of diamine to acryloyl chloride), solvent purity, and reaction time (30 minutes for acryloyl chloride addition). Post-reaction, purification via column chromatography or recrystallization is recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify aromatic protons (e.g., indole and pyrimidine rings), acrylamide protons (~6.0–6.5 ppm for vinyl group), and dimethylamino signals (~2.2–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., CHNO requires 499.61 g/mol) .
- X-ray Diffraction (XRD): For crystalline derivatives, compare experimental 2θ values with simulated patterns to validate spatial arrangement .
Q. What solvent systems are compatible with this compound for in vitro assays?
Methodological Answer: The compound is stable in DMSO (for stock solutions) and aqueous buffers (pH 6–8). Avoid halogenated solvents (e.g., chloroform) due to potential reactivity with the acrylamide group. For solubility testing, use polar aprotic solvents like DMF or THF, but ensure removal via lyophilization before biological assays .
Advanced Research Questions
Q. How does modifying the indole or pyrimidine substituents impact bioactivity?
Methodological Answer: Structure-Activity Relationship (SAR) studies show:
- Indole Methylation (1-methyl group): Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Pyrimidine Amino Group: Critical for target binding (e.g., kinase inhibition). Substitution with bulkier groups (e.g., cyclopropyl) increases selectivity but reduces solubility .
- Acrylamide Warhead: Essential for covalent binding to cysteine residues in kinases. Replacing acrylamide with chloroacetamide (e.g., 3-chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)phenyl)propanamide) alters reactivity and off-target effects .
Q. How can crystallization conditions be optimized for X-ray studies of this compound?
Methodological Answer:
- Solvent System: Use a 2:1 v/v mixture of THF:water at 4°C for slow evaporation .
- Additives: Introduce 5% polyethylene glycol (PEG 4000) to enhance crystal lattice stability .
- Data Collection: For small crystals (<0.1 mm), employ synchrotron radiation (λ = 0.9 Å) to resolve weak electron density around the dimethylamino group .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma protein binding (e.g., >95% bound in murine models) to adjust dosing .
- Metabolite Identification: Use LC-MS/MS to detect hydroxylated indole or demethylated acrylamide derivatives, which may explain reduced in vivo activity .
- Tissue Distribution Studies: Radiolabel the compound with to track accumulation in target organs (e.g., lung vs. liver) .
Data Contradiction Analysis
Q. Why do some studies report high kinase inhibition (IC50_{50}50 < 10 nM) while others show no activity?
Methodological Answer: Discrepancies arise from:
- Assay Conditions: ATP concentrations (10 μM vs. 1 mM) significantly affect IC values. Use fixed ATP levels (e.g., 1 mM) for consistency .
- Compound Purity: Impurities >5% (e.g., unreacted diamine intermediate) can skew results. Validate purity via HPLC (>98%) before testing .
- Cell Line Variability: EGFR-mutant vs. wild-type cell lines (e.g., H1975 vs. A431) yield divergent inhibition profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
